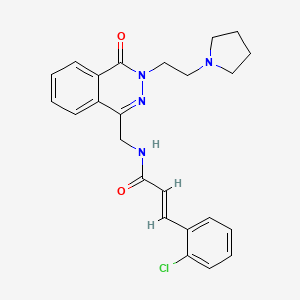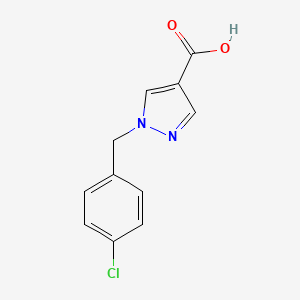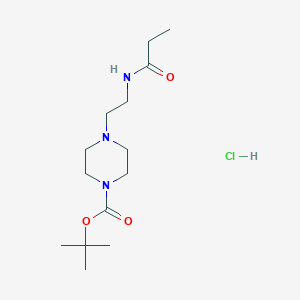
Tert-butyl 4-(2-propionamidoethyl)piperazine-1-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Tert-butyl 4-(2-propionamidoethyl)piperazine-1-carboxylate hydrochloride” is a chemical compound that could potentially be used for scientific research. It’s worth noting that similar compounds, such as “tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate” and “tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate”, have been synthesized and studied .
Synthesis Analysis
While specific synthesis information for this compound is not available, similar compounds have been synthesized and characterized using FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by single crystal X-ray diffraction analysis . For example, “tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate” is linear in shape with the ethyl acetate moiety adopting a fully extended conformation .Aplicaciones Científicas De Investigación
Synthesis of Novel Organic Compounds
Tert-butyl 4-(2-propionamidoethyl)piperazine-1-carboxylate hydrochloride serves as a versatile building block in the synthesis of a variety of novel organic compounds. Its structure allows for the creation of amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These compounds have a wide range of applications, from medicinal chemistry to material science, due to their diverse chemical properties and biological activities.
Antibacterial and Antifungal Agents
The derivatives of this compound have been studied for their antibacterial and antifungal activities. The flexibility of the piperazine ring and the presence of polar nitrogen atoms enhance interactions with biological macromolecules, making them effective against several microorganisms . This property is crucial for developing new antibiotics and antifungal drugs, especially in the face of rising antibiotic resistance.
Anticancer Research
Compounds containing the piperazine ring, synthesized using Tert-butyl 4-(2-propionamidoethyl)piperazine-1-carboxylate hydrochloride, have shown potential anticancer activities . Their ability to interact with cancer cell lines and disrupt vital processes makes them valuable candidates for further research in cancer therapy.
Antiparasitic Activity
Research has indicated that piperazine derivatives exhibit antiparasitic activities, which could be beneficial in treating diseases caused by parasitic infections . Developing new antiparasitic agents is crucial for combating diseases that are prevalent in tropical and subtropical regions.
Antihistamine and Antidepressive Effects
The compound’s derivatives also display antihistamine and antidepressive activities, suggesting their use in the treatment of allergies and mood disorders . The exploration of these activities could lead to the development of new classes of therapeutic agents in these fields.
Drug Discovery and Development
Due to its modifiability, proper alkalinity, water solubility, and capacity for forming hydrogen bonds, incorporating the piperazine ring is considered an important strategy in drug discovery . It can lead to the adjustment of molecular physicochemical properties, enhancing the drug’s efficacy and pharmacokinetic profile.
Propiedades
IUPAC Name |
tert-butyl 4-[2-(propanoylamino)ethyl]piperazine-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O3.ClH/c1-5-12(18)15-6-7-16-8-10-17(11-9-16)13(19)20-14(2,3)4;/h5-11H2,1-4H3,(H,15,18);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMFFENQCZXSRPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCCN1CCN(CC1)C(=O)OC(C)(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.84 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(2-propionamidoethyl)piperazine-1-carboxylate hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

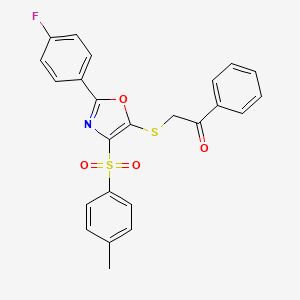
![N-cyclopentyl-4-(6-fluorobenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2863404.png)

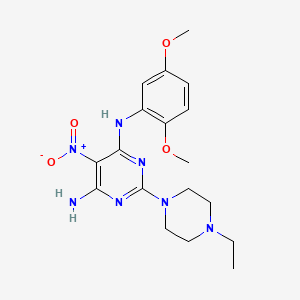
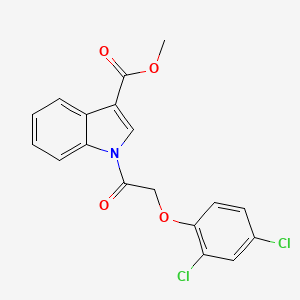
![2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2863414.png)
![8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2863416.png)
![4-([(1-Ethyl-1H-pyrazol-5-yl)methyl]aminomethyl)benzoic acid hydrochloride](/img/structure/B2863417.png)
![4-bromo-N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2863418.png)

![Tert-butyl 4-[4-(aminomethyl)-2-fluorophenyl]piperazine-1-carboxylate](/img/structure/B2863421.png)
